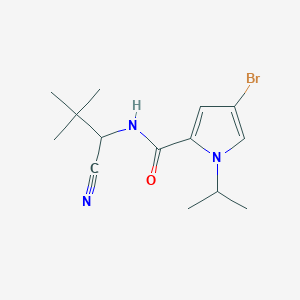
4-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1-propan-2-ylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1-propan-2-ylpyrrole-2-carboxamide, also known as BRD0705, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Mecanismo De Acción
4-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1-propan-2-ylpyrrole-2-carboxamide binds to the acetyl-lysine recognition pocket of BET proteins, preventing their interaction with chromatin and subsequent gene expression. This results in the downregulation of genes involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
4-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1-propan-2-ylpyrrole-2-carboxamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1-propan-2-ylpyrrole-2-carboxamide is its potency and selectivity for BET proteins, making it a useful tool for studying their role in disease. However, its relatively short half-life may limit its usefulness in certain experiments, and its effects may be influenced by the cell type and context in which it is used.
Direcciones Futuras
There are several potential future directions for research involving 4-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1-propan-2-ylpyrrole-2-carboxamide. One area of interest is the development of more potent and selective BET inhibitors based on the structure of 4-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1-propan-2-ylpyrrole-2-carboxamide. Another direction is the investigation of the role of BET proteins in other diseases, such as neurodegenerative disorders. Additionally, the use of 4-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1-propan-2-ylpyrrole-2-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy, may enhance their effectiveness. Finally, further exploration of the biochemical and physiological effects of 4-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1-propan-2-ylpyrrole-2-carboxamide may provide insights into the mechanisms underlying its anti-inflammatory and anti-cancer properties.
Métodos De Síntesis
4-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1-propan-2-ylpyrrole-2-carboxamide can be synthesized through a multistep process starting with the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with 2,2-dimethylpropylamine to form the corresponding amide. This amide is then reacted with acrylonitrile to form the cyano-substituted pyrrole. Finally, the resulting compound is treated with isopropylamine to yield 4-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1-propan-2-ylpyrrole-2-carboxamide.
Aplicaciones Científicas De Investigación
4-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1-propan-2-ylpyrrole-2-carboxamide is a potent inhibitor of the bromodomain and extraterminal domain (BET) family of proteins, specifically BRD2, BRD3, and BRD4. These proteins are involved in the regulation of gene expression and have been implicated in various diseases, including cancer, inflammation, and cardiovascular disease. 4-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1-propan-2-ylpyrrole-2-carboxamide has been shown to have anti-inflammatory and anti-cancer properties in preclinical studies, making it a promising candidate for further research.
Propiedades
IUPAC Name |
4-bromo-N-(1-cyano-2,2-dimethylpropyl)-1-propan-2-ylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O/c1-9(2)18-8-10(15)6-11(18)13(19)17-12(7-16)14(3,4)5/h6,8-9,12H,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOVTPSDFFEGKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=C1C(=O)NC(C#N)C(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2527503.png)

![N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2527507.png)

![N-(2-(1H-indol-3-yl)ethyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2527509.png)
![3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2527512.png)


![3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2527518.png)
![tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate](/img/structure/B2527519.png)
![2-Chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-6-fluorobenzamide](/img/structure/B2527520.png)
![1-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone](/img/structure/B2527521.png)
